Benzene, 1-ethyl-2-(methylsulfinyl)-
CAS No.:
Cat. No.: VC13641816
Molecular Formula: C9H12OS
Molecular Weight: 168.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12OS |
|---|---|
| Molecular Weight | 168.26 g/mol |
| IUPAC Name | 1-ethyl-2-methylsulfinylbenzene |
| Standard InChI | InChI=1S/C9H12OS/c1-3-8-6-4-5-7-9(8)11(2)10/h4-7H,3H2,1-2H3 |
| Standard InChI Key | RESIETOELWUGBT-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1S(=O)C |
| Canonical SMILES | CCC1=CC=CC=C1S(=O)C |
Introduction
Structural and Nomenclature Details
IUPAC Nomenclature and Molecular Formula
The systematic name 1-ethyl-2-(methylsulfinyl)benzene reflects its substitution pattern on the aromatic ring. The molecular formula is C₉H₁₂OS, with a molecular weight of 168.25 g/mol (calculated using atomic weights from PubChem’s computational tools ). The sulfinyl group introduces chirality, making the compound capable of existing as two enantiomers due to the tetrahedral geometry of the sulfur atom.
Structural Comparison to Analogous Compounds
The compound shares structural similarities with:
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1-Ethyl-2-methylbenzene (CAS 611-14-3), an ortho-substituted ethyltoluene with a molecular weight of 120.19 g/mol .
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[1-(Methylthio)ethyl]benzene (CAS 13125-70-7), a sulfide analog with a molecular weight of 152.26 g/mol .
The sulfinyl group in 1-ethyl-2-(methylsulfinyl)benzene replaces the methyl group in 1-ethyl-2-methylbenzene, significantly altering its polarity and reactivity. Compared to the sulfide analog, the sulfoxide’s sulfur atom is in a higher oxidation state (+4 vs. -2), enhancing its dipole moment and hydrogen-bonding capacity.
Synthesis Pathways
Oxidation of Sulfide Precursors
The most plausible route to synthesize 1-ethyl-2-(methylsulfinyl)benzene involves the oxidation of 1-ethyl-2-(methylthio)benzene (a sulfide analog) using oxidizing agents such as:
This reaction typically proceeds via a two-electron oxidation mechanism, converting the thioether (-S-) group to a sulfoxide (-SO-). The stoichiometry and reaction conditions must be carefully controlled to avoid over-oxidation to the sulfone (-SO₂-) stage.
Direct Functionalization of Benzene Derivatives
Alternative methods may include:
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Friedel-Crafts alkylation to introduce the ethyl group, followed by sulfinyl group installation via electrophilic substitution.
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Cross-coupling reactions using palladium catalysts to attach pre-functionalized sulfinyl moieties.
Physicochemical Properties
Estimated Physical Properties
Spectroscopic Characteristics
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Infrared (IR) Spectroscopy: Strong absorption bands near 1050 cm⁻¹ (S=O stretch) and 700 cm⁻¹ (C-S stretch) .
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Nuclear Magnetic Resonance (NMR):
Reactivity and Functional Transformations
Oxidation and Reduction
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Oxidation: Further oxidation with strong agents (e.g., KMnO₄) converts the sulfinyl group to a sulfone (-SO₂-).
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Reduction: LiAlH₄ reduces the sulfoxide back to the sulfide (-S-), offering a reversible pathway for synthetic modifications .
Participation in Cycloaddition Reactions
The sulfinyl group’s electron-withdrawing nature activates the benzene ring for Diels-Alder reactions, particularly with electron-rich dienes. This property is exploited in pharmaceutical synthesis to construct polycyclic frameworks.
Research Gaps and Future Directions
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Experimental Characterization: Priority should be given to determining exact melting/boiling points and spectral data.
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Biological Activity Screening: Assess antimicrobial or anticancer potential through in vitro assays.
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Catalytic Applications: Explore its role in asymmetric catalysis leveraging chirality at the sulfinyl center.
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